Cas no 1361796-34-0 (Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)

Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate is a fluorinated pyridine derivative with a versatile structure, featuring both difluoromethyl and trifluoromethyl substituents. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The aminomethyl group provides a reactive site for further functionalization, enabling the synthesis of more complex molecules. This compound’s unique combination of electron-withdrawing groups and a modifiable amine moiety makes it a promising intermediate for drug discovery, particularly in the development of bioactive molecules targeting CNS disorders or enzyme inhibition. Its well-defined structure ensures reproducibility in synthetic applications.
Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate structure
1361796-34-0 structure
商品名:Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate
CAS番号:1361796-34-0
MF:C11H11F5N2O2
メガワット:298.209260225296
CID:4932501

Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate
    • インチ: 1S/C11H11F5N2O2/c1-2-20-10(19)7-5(9(12)13)4-18-6(3-17)8(7)11(14,15)16/h4,9H,2-3,17H2,1H3
    • InChIKey: UZKXPFQWURMXAX-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(CN)=NC=C(C(F)F)C=1C(=O)OCC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 337
  • トポロジー分子極性表面積: 65.2
  • 疎水性パラメータ計算基準値(XlogP): 1.5

Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022000666-1g
Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate
1361796-34-0 97%
1g
$1,596.00 2022-04-03
Alichem
A022000666-500mg
Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate
1361796-34-0 97%
500mg
$980.00 2022-04-03

Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate 関連文献

Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylateに関する追加情報

Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate (CAS No. 1361796-34-0): A Comprehensive Overview

Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate (CAS No. 1361796-34-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, holds promise for various applications, particularly in the development of novel therapeutic agents and agrochemicals. The presence of multiple fluorinated substituents and an amine functional group makes it a versatile intermediate in synthetic chemistry, enabling the construction of complex molecules with tailored biological activities.

The molecular framework of Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate consists of a pyridine core substituted with an ethyl ester at the 4-position, an aminomethyl group at the 2-position, and two fluorinated alkyl groups at the 5- and 3-positions. This unique arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive candidate for further functionalization. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates, a property that has been extensively studied in recent years.

In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their enhanced pharmacological properties. The incorporation of fluorine atoms into organic molecules can lead to improved bioavailability, reduced susceptibility to metabolic degradation, and increased binding affinity to biological targets. Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate, with its multiple fluorinated substituents, exemplifies this trend and has been explored as a key intermediate in the synthesis of various bioactive molecules.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in a wide range of diseases, particularly cancer. Therefore, kinase inhibitors have become a major focus of drug discovery efforts over the past decade. The structural features of Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate, particularly its ability to interact with the ATP-binding site of kinases, make it a promising scaffold for designing potent inhibitors.

Recent studies have demonstrated the efficacy of fluorinated pyridines as kinase inhibitors. For instance, compounds containing trifluoromethyl and difluoromethyl groups have shown improved binding affinity and selectivity compared to their non-fluorinated counterparts. This has been attributed to the ability of fluorine atoms to modulate electronic properties and steric hindrance around the binding site. Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate has been used as a building block in several synthetic strategies aimed at developing novel kinase inhibitors with enhanced pharmacological profiles.

The synthesis of Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful consideration during the synthetic route design to ensure high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions and fluorination methods have been employed to construct the desired molecular framework efficiently.

The growing interest in fluorinated compounds has also led to advancements in analytical techniques for their characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the structure and purity of compounds like Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate. These methods provide detailed insights into the molecular structure and conformation, which are critical for understanding their biological activity.

In conclusion, Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate (CAS No. 1361796-34-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for further exploration as an intermediate in synthesizing bioactive molecules, particularly kinase inhibitors. As research continues to uncover new applications for fluorinated compounds, this molecule is likely to play an increasingly important role in drug discovery efforts.

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